![molecular formula C26H27N5O5S2 B1683856 Ro 31-8220 mesylate CAS No. 138489-18-6](/img/structure/B1683856.png)
Ro 31-8220 mesylate
概述
准备方法
合成路线和反应条件
Ro 31-8220 甲磺酸盐的合成涉及吲哚衍生物与马来酰亚胺的反应。该过程通常包括以下步骤:
双吲哚马来酰亚胺的形成: 这涉及在特定条件下使吲哚衍生物与马来酰亚胺反应以形成双吲哚马来酰亚胺。
甲磺酰化: 然后用甲磺酸处理双吲哚马来酰亚胺以形成甲磺酸盐
工业生产方法
Ro 31-8220 甲磺酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,如重结晶和色谱法 .
化学反应分析
反应类型
Ro 31-8220 甲磺酸盐会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化。
还原: 它可以使用合适的还原剂进行还原。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生 Ro 31-8220 甲磺酸盐的氧化衍生物,而取代反应可能会将各种官能团引入吲哚环 .
科学研究应用
Protein Kinase Inhibition
Ro 31-8220 mesylate is primarily recognized for its ability to inhibit different isoforms of protein kinase C. The compound exhibits high potency against various kinases:
Kinase | IC50 (nM) |
---|---|
PKCα | 5 |
PKCβI | 24 |
PKCβII | 14 |
PKCγ | 27 |
PKCε | 24 |
MAPKAP-K1b | 3 |
MSK1 | 8 |
GSK3β | 15 |
S6K1 | 38 |
These values indicate the concentration required to inhibit the activity of each kinase by 50%, demonstrating Ro 31-8220's effectiveness as a research tool in studying signaling pathways mediated by PKC and related kinases .
Immunosuppressive Properties
Research has shown that Ro 31-8220 possesses immunosuppressive properties, making it a candidate for enhancing graft survival in transplantation settings. A study demonstrated that Ro 31-8220 inhibited several key activation events in T cells, including:
- Mitogen-induced interleukin-2 production (IC50: 80 nM)
- IL-2-dependent T lymphoblast proliferation (IC50: 350 nM)
- IL-2 receptor alpha expression
The synergistic effects observed when combined with other immunosuppressive agents like cyclosporine suggest its potential as an adjunct therapy in clinical immunology .
Neurodegenerative Disease Research
Ro 31-8220 has been investigated for its effects on neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia. In a Drosophila model of frontotemporal dementia, the compound improved phenotypic outcomes and reduced tau phosphorylation, which is associated with neurotoxicity. It was found to reverse tau-induced memory impairment and improve motor functions in the model .
Cancer Research
The compound has also been explored for its role in cancer biology. Notably, Ro 31-8220 can reactivate mutant SMAD4-mediated transcriptional activity, restoring TGF-β-induced tumor suppression in cancer cells with SMAD4 mutations. This highlights its potential utility in targeted cancer therapies .
Cardiovascular Research
In animal models, particularly MLP−/− mice, Ro 31-8220 has been shown to significantly increase cardiac contractility at specific dosages (6 mg/kg/day). This suggests potential applications in cardiovascular research and therapy .
Case Studies and Research Findings
Numerous studies have utilized Ro 31-8220 to elucidate various biological mechanisms:
- Neuropharmacology : A study indicated that Ro 31-8220 mitigated tau-induced neurotoxicity, offering insights into therapeutic strategies for tauopathies .
- Immunology : Research demonstrated that Ro 31-8220 could effectively inhibit T cell activation pathways, providing a basis for its use in transplant immunology .
- Cancer Biology : The compound's ability to restore function in mutant SMAD4 highlights its relevance in cancer treatment strategies focusing on TGF-β signaling pathways .
作用机制
Ro 31-8220 甲磺酸盐通过抑制蛋白激酶 C 发挥作用。它与酶的活性位点结合,阻止其活化并随后磷酸化靶蛋白。 这种抑制会破坏参与细胞生长、分化和凋亡的各种信号通路 .
相似化合物的比较
Ro 31-8220 甲磺酸盐因其对蛋白激酶 C 的高效力和选择性而独一无二。类似的化合物包括:
双吲哚马来酰亚胺 I: 另一种有效的蛋白激酶 C 抑制剂。
Gö 6983: 蛋白激酶 C 亚型的选择性抑制剂。
鬼臼毒素: 一种广谱激酶抑制剂,对蛋白激酶 C 有活性
生物活性
Ro 31-8220 mesylate, also known as Bisindolylmaleimide IX, is a potent and selective inhibitor of protein kinase C (PKC) and exhibits a broad spectrum of biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
- Chemical Structure : this compound is characterized by the following chemical formula:
- Inhibition Profile : It selectively inhibits various PKC isoforms with IC50 values as follows:
Ro 31-8220 also inhibits other kinases, including MAPKAP-K1b, MSK1, GSK3β, and S6K1, with IC50 values ranging from 8 to 38 nM . Notably, it activates c-Jun N-terminal kinase (JNK) and glycogen synthase in rat adipocytes and L6 myotubes, while inhibiting extracellular signal-regulated kinases (ERK1/2) in a PKC-independent manner .
1. Cellular Proliferation and Differentiation
Ro 31-8220 has been shown to influence gene expression related to cellular proliferation:
- It inhibits the growth factor-stimulated expression of MKP-1 and c-Fos while stimulating c-Jun expression in a PKC-independent manner . This differential effect suggests that Ro 31-8220 may modulate cellular responses beyond mere PKC inhibition.
2. Immunological Effects
In peripheral blood mononuclear cells:
- Ro 31-8220 inhibited IL-2 production and IL-2-dependent T lymphoblast proliferation with IC50 values of approximately 80 nM and 350 nM, respectively. This indicates its potential role in modulating immune responses .
3. Neuroprotective Properties
Recent studies have highlighted the compound's neuroprotective effects:
- In models of frontotemporal dementia, Ro 31-8220 reduced phosphorylated tau species and improved cognitive function in Drosophila models, suggesting its potential as a therapeutic agent against tau-induced neurotoxicity .
Case Study: Cancer Research
A study demonstrated that Ro 31-8220 induces protein-protein interactions between mutant SMAD4 and SMAD3, reactivating dormant SMAD4-mediated transcriptional activity in cancer cells with SMAD4 mutations. This restoration of TGF-β-induced tumor suppression activity showcases its potential in cancer therapeutics .
Case Study: Neurological Disorders
Research indicated that Ro 31-8220 effectively mitigated tau-induced memory impairment in a human neuroblastoma cell line by reducing PKC activity and altering tau phosphorylation patterns. This finding positions Ro 31-8220 as a promising candidate for treating neurodegenerative diseases associated with tau pathology .
Summary of Biological Activities
Biological Activity | Mechanism/Effect | IC50 Values |
---|---|---|
Inhibition of PKC | Selective inhibition of multiple PKC isoforms | See above |
Activation of JNK | Stimulates JNK signaling pathway | Not specified |
Modulation of Gene Expression | Inhibits MKP-1 and c-Fos; stimulates c-Jun | Not specified |
Immune Modulation | Reduces IL-2 production; inhibits T cell activation | ~80 nM (IL-2) |
Neuroprotection | Reduces phosphorylated tau; improves cognitive function | Not specified |
属性
IUPAC Name |
methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVGDJBSPLRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896763 | |
Record name | Ro 31-8220 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138489-18-6 | |
Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 31-8220 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-31-8220 mesylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。